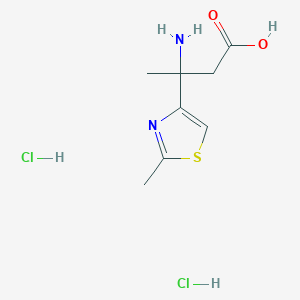

3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride

Description

3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride is a heterocyclic compound featuring a 2-methylthiazole core linked to a β-amino butanoic acid backbone, stabilized as a dihydrochloride salt. This compound is classified as a "building block" in organic and pharmaceutical synthesis, critical for constructing complex molecules in drug discovery and materials science .

Properties

IUPAC Name |

3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.2ClH/c1-5-10-6(4-13-5)8(2,9)3-7(11)12;;/h4H,3,9H2,1-2H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOFAQKDEFJTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(C)(CC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation and Heterocyclic Construction via Mixed Anhydride Method

Overview:

This method involves the formation of a reactive mixed anhydride intermediate from a suitable amino acid precursor, followed by coupling with a heterocyclic amine, specifically a 2-methyl-1,3-thiazol-4-yl derivative. The process emphasizes the use of carbodiimide or chloroformate reagents to activate carboxylic acids, facilitating amide bond formation.

- Step 1: Activation of the starting amino acid, typically L-2-methyl-4-thiazolylalanine , by reaction with alkyl chloroformates (e.g., isobutyl chloroformate) or acid chlorides (e.g., pivaloyl chloride) in an inert solvent like dichloromethane under a nitrogen atmosphere, to produce a mixed anhydride intermediate.

- Step 2: The mixed anhydride is then reacted directly with ammonia or a suitable amine source to form the amino acid derivative bearing the thiazolyl moiety.

- Step 3: The resulting amino acid is purified and subjected to subsequent steps for dihydrochloride salt formation.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Activation | Isobutyl chloroformate / Pivaloyl chloride | Dichloromethane | 0–5°C, inert atmosphere | High reactivity, avoid side reactions |

| Coupling | Amine or ammonia | Same solvent | Room temperature | Ensures selective amide formation |

| Salt Formation | HCl in ethanol/water | - | Reflux | Yields dihydrochloride salt |

- Patent EP0830353B1 describes a process involving mixed anhydride formation with alkyl chloroformates, followed by coupling with amino acid intermediates, leading to high-purity products suitable for scale-up.

Heterocyclic Substituted Amino Acid Synthesis via Cyclization

Overview:

This approach synthesizes the thiazolyl ring prior to amino acid coupling, often through cyclization of α-haloketones or α-aminothioesters with methyl-substituted precursors.

- Step 1: Synthesize the 2-methyl-1,3-thiazol-4-yl precursor via cyclization of appropriate thioamides with α-haloketones under basic conditions.

- Step 2: Functionalize the precursor with a suitable amino acid backbone, such as via nucleophilic substitution or amidation.

- Step 3: Introduce the butanoic acid chain through standard peptide coupling methods, followed by salt formation.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Thiazole synthesis | Thioamide + α-haloketone | Basic, reflux | Forms the heterocyclic core |

| Amino acid coupling | Carboxylate derivatives | DCC or EDC in DMF | Peptide bond formation |

| Salt formation | HCl | Aqueous | Produces dihydrochloride salt |

- The heterocyclic construction prior to amino acid coupling ensures regioselectivity and high yield, as demonstrated in heterocyclic amino acid syntheses reported in recent literature.

Solid-Phase Synthesis for Library Generation

Overview:

An advanced approach involves solid-phase peptide synthesis (SPPS), where the heterocyclic amino acid is incorporated into a resin-bound peptide chain, facilitating purification and scalability.

- Step 1: Attach the amino acid precursor to a solid support.

- Step 2: Sequentially couple with protected amino acids, including the heterocyclic derivative.

- Step 3: Cleave the final product from the resin and purify via chromatography.

- Suitable for producing derivatives for pharmacological screening.

- Requires specialized equipment but offers high throughput.

Notes on Reaction Conditions and Reagents

Summary of Key Research Findings

- The mixed anhydride method, especially using isobutyl chloroformate, is a preferred route for scalable synthesis due to its efficiency and minimal side products.

- Cyclization of heterocyclic precursors prior to amino acid coupling enhances regioselectivity and overall yield.

- Recent patents and literature emphasize the importance of reaction conditions—low temperatures during activation, inert atmospheres, and controlled addition rates—to optimize purity and yield.

- Salt formation with hydrochloric acid is standard for converting free amino acids into their dihydrochloride salts, ensuring stability and solubility.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the thiazole ring or the amino acid moiety.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Alkylated or acylated thiazole derivatives.

Scientific Research Applications

3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The amino acid moiety may also play a role in the compound’s bioactivity by facilitating transport across cell membranes or enhancing binding affinity.

Comparison with Similar Compounds

MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine]

- Structure : Contains a 2-methylthiazole group conjugated to a piperidine ring via an ethynyl linker.

- Pharmacology : Acts as a selective metabotropic glutamate receptor 5 (mGlu5) antagonist. Demonstrates efficacy in attenuating stress-induced reinstatement of cocaine seeking in addiction models .

- Key Difference: Unlike the target compound, MTEP lacks an amino acid backbone, which may limit its interaction with amino acid transporters or biosynthetic pathways.

MPEP [2-Methyl-6-(phenylethynyl)pyridine]

- Pharmacology : Also an mGlu5 antagonist, MPEP exhibits anxiolytic effects in rodent models (e.g., elevated plus maze, marble burying test) without significant sedative or psychotomimetic side effects .

- Key Difference: The absence of a thiazole ring and amino acid group highlights divergent chemical strategies for targeting mGlu5, with MPEP favoring pyridine-based scaffolds.

Tolvaptan

- Structure : Contains a bis(2-methyl-1,3-thiazol-4-yl)urea group as part of a larger benzazepine derivative.

- Pharmacology : A vasopressin V₂ receptor antagonist used clinically for hyponatremia and autosomal dominant polycystic kidney disease (ADPKD) .

- Key Difference: The bis-thiazole urea motif in Tolvaptan enables high-affinity protein binding, contrasting with the single thiazole and amino acid functionalities of the target compound.

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structure : Aromatic benzoic acid substituted with a 2-methylthiazole group.

- Applications : Serves as a synthetic intermediate; its carboxylic acid group facilitates conjugation reactions in materials science or drug design .

- Key Difference: The lack of an amino group and shorter carbon chain limits its utility in mimicking endogenous amino acids.

Comparative Data Table

Biological Activity

3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride (CAS Number: 1798732-60-1) is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C8H12Cl2N2OS

- Molecular Weight : 239.16 g/mol

- Structure : The compound features a thiazole ring, which is known for contributing to various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar thiazole structures can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances cytotoxic activity against specific cancer cells .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid | TBD | TBD |

| Doxorubicin | 0.5 | A431 |

Antibacterial Activity

Thiazole derivatives have also demonstrated antibacterial properties. For example, compounds derived from thiazoles have been tested against various bacterial strains, showing efficacy comparable to standard antibiotics like norfloxacin . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring plays a crucial role in interacting with biological targets, potentially through:

- Hydrophobic interactions : Enhancing binding affinity to target proteins.

- Electrophilic reactivity : Allowing for covalent modifications of nucleophilic sites on proteins.

Case Studies and Research Findings

- Antitumor Efficacy :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride?

- Methodology : A common approach involves condensation reactions using substituted thiazole precursors. For example, refluxing a thiazole derivative (e.g., 2-methyl-1,3-thiazol-4-yl methanol) with amino acid intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization . The dihydrochloride salt is typically formed by treating the free base with hydrochloric acid in dioxane or ethanol .

Q. How is the purity and structural integrity of this compound verified?

- Methodology :

- Purity : Assessed via HPLC (≥95% purity) or LC-MS-ELSD, as described for structurally similar thiazole derivatives .

- Structural Confirmation :

- NMR : H-NMR (DMSO-) is used to confirm proton environments (e.g., δ 9.00 for amine protons, δ 2.54 for methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using software like SHELXL?

- Challenges : The compound’s flexible side chains and chloride counterions may lead to disordered crystal packing, complicating refinement.

- Solutions : SHELXL is employed for small-molecule refinement, utilizing constraints for disordered regions and twin refinement for high-symmetry space groups. ORTEP-III is used to visualize thermal ellipsoids and validate molecular geometry . For example, hydrogen-bonding networks between the amino group and chloride ions can be modeled using SHELXPRO’s hydrogen-bond restraint tools .

Q. How does the compound interact with metabotropic glutamate receptors (mGluRs) in experimental models?

- Methodology :

- In Vitro Binding Assays : Radioligand displacement studies using H-labeled antagonists (e.g., LY341495) to measure IC values .

- Electrophysiology : Hippocampal slice recordings (e.g., SC-CA1 synapses) assess long-term depression (LTD) modulation. The compound’s thiazole moiety may sterically hinder receptor activation, as seen with MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine), a selective mGlu5 antagonist .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and aqueous solubility. The compound’s carboxylic acid group enhances solubility, while the thiazole ring contributes to metabolic stability .

- Docking Studies : Molecular docking with mGluR5 (PDB ID: 6N51) identifies key interactions, such as hydrogen bonds between the amino group and Glu655 .

Analytical and Experimental Design Questions

Q. What strategies are recommended for resolving contradictory NMR or crystallographic data?

- Methodology :

- Dynamic NMR : Variable-temperature H-NMR resolves conformational exchange broadening in the thiazole ring .

- TWINABS in SHELXL : Addresses twinning in X-ray data by refining twin fractions and applying detwinning algorithms .

Q. How is the compound’s stability evaluated under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours. Monitor degradation via UPLC-PDA .

- Long-Term Storage : Stability assessed at -20°C and 25°C/60% RH over 6 months, with purity tracked using validated HPLC methods .

Data Interpretation and Validation

Q. How can researchers distinguish between artifactual and genuine biological activity in cell-based assays?

- Methodology :

- Counter-Screening : Test the compound against unrelated targets (e.g., NMDA receptors) to rule off-target effects .

- CRISPR Knockout Models : Validate mGluR5-dependent activity using mGlu5-KO neuronal cell lines .

Q. What statistical approaches are optimal for dose-response studies involving this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.